Einecs 224-344-8
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Overview
Description
Einecs 224-344-8 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 224-344-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction type and conditions employed .
Scientific Research Applications
Einecs 224-344-8 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be utilized for investigating biochemical pathways and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Einecs 224-344-8 involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the compound’s structure and functional groups. Detailed studies on its mechanism of action are essential to understand how it exerts its effects in different applications .
Comparison with Similar Compounds
Einecs 224-344-8 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar structural features or functional groups, but each has unique properties and applications. Some similar compounds include those with analogous molecular formulas or chemical structures .
Properties
CAS No. |
4318-03-0 |
---|---|
Molecular Formula |
C8H19O4P.C4H11NO2 C12H30NO6P |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
dibutyl hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-3-5-7-11-13(9,10)12-8-6-4-2;6-3-1-5-2-4-7/h3-8H2,1-2H3,(H,9,10);5-7H,1-4H2 |
InChI Key |
ZSDHMZMBIAUNKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(O)OCCCC.C(CO)NCCO |
Origin of Product |
United States |
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